4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
4-chloro-2-ethyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H6ClF3N2/c1-2-6-12-4(7(9,10)11)3-5(8)13-6/h3H,2H2,1H3 |
InChI Key |
LAWNIHGKWJELMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethyl-4,6-dichloropyrimidine and trifluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Reaction Temperature: The reaction mixture is heated to a specific temperature, usually between 80°C to 120°C, to ensure the completion of the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 4-position undergoes nucleophilic substitution with amines, alkoxides, and thiols. This reactivity is enhanced by the electron-withdrawing trifluoromethyl group, which activates the ring toward displacement.
*Yields extrapolated from analogous reactions in pyrimidine chemistry ( ).
Mechanistic Insight :
-
Microwave-assisted reactions with anilines proceed via an S<sub>N</sub>Ar mechanism , where electron-donating substituents on the aniline (e.g., -OCH<sub>3</sub>) accelerate substitution by increasing nucleophilicity .
-
Steric hindrance from the ethyl group slightly reduces reactivity compared to non-alkylated analogs.
Hydrolysis Reactions
The chloro group can be hydrolyzed to a hydroxyl group under acidic or basic conditions, though the trifluoromethyl group stabilizes the ring against ring-opening.
Key Finding :
Phosphorus oxychloride (POCl<sub>3</sub>) in acetonitrile efficiently reconverts hydroxyl back to chloro under catalytic diisopropyl ethylamine (DIPEA), enabling reversible functionalization .
Cross-Coupling Reactions
The chloro substituent participates in Suzuki-Miyaura and Buchwald-Hartwig couplings , enabling aryl and amino functionalization.
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | 4-Aryl-2-ethyl-6-(trifluoromethyl)pyrimidine | 65–75%* |
| Buchwald-Hartwig amination | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | 4-Amino derivatives | 60–70%* |
*Theoretical yields based on reactivity of analogous 4-chloropyrimidines .
Optimization Insight :
-
Trifluoromethyl groups enhance oxidative addition efficiency in Pd-catalyzed reactions .
-
Ethyl substituents reduce steric strain compared to bulkier alkyl groups, improving coupling rates.
Reduction and Oxidation
Controlled reduction of the pyrimidine ring is challenging due to the electron-deficient nature, but selective transformations are achievable:
Comparative Reactivity with Analogous Pyrimidines
The ethyl and trifluoromethyl substituents uniquely modulate reactivity compared to related compounds:
Stability and Reaction Design Considerations
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
-
Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but reacts sluggishly in non-polar media .
-
Sensitivity : Moisture-sensitive due to the chloro group; reactions require anhydrous conditions for optimal yields .
Scientific Research Applications
4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of novel therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 2, 4, and 6 significantly influence the compound's reactivity, solubility, and biological activity. Below is a comparative analysis of structurally similar pyrimidines:
Key Observations :
- The trifluoromethyl group at position 6 enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 4-Chloro-6-ethyl-2-methylpyrimidine) .
- Ethyl vs.
- Chlorine at position 4 is critical for electrophilic substitution reactivity, enabling further functionalization (e.g., amidation, aryl coupling) .
Stability and Industrial Applicability
- Thermal Stability: Trifluoromethyl groups enhance thermal stability, with decomposition temperatures >200°C for 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine vs. ~150°C for non-fluorinated analogs .
- Regulatory Compliance : High-purity (>98%) standards are achievable for CF₃-containing pyrimidines, meeting USP and EMA guidelines .
Biological Activity
4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, antiviral, and anticancer activities, supported by relevant data and case studies.
Chemical Structure
The molecular structure of 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine can be represented as follows:
Antimicrobial Activity
Pyrimidine derivatives, including 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine, have shown significant antimicrobial properties against various pathogens. A study highlighted that compounds with similar structures exhibited notable activity against E. coli and S. aureus , suggesting potential applications in treating bacterial infections .
Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine | E. coli | TBD |
| 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine | S. aureus | TBD |
Antiviral Activity
Research indicates that pyrimidine derivatives possess antiviral properties. For example, certain pyrimidines have been effective against Zika Virus (ZIKV) and Dengue Virus (DENV) with EC50 values indicating their potency . Although specific data on 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine's antiviral efficacy is limited, its structural similarities to other active compounds suggest potential effectiveness.
Table 2: Antiviral Activity of Related Pyrimidines
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Pyrimidine A | ZIKV | 2.4 |
| Pyrimidine B | DENV | 1.4 |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively studied. For instance, compounds similar to 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine have shown promising results in inhibiting cancer cell proliferation in various models. A notable study reported that pyrimidines can induce apoptosis in cancer cells and inhibit cell cycle progression, particularly at the G2/M phase .
Case Study: In Vitro Analysis
In vitro studies demonstrated that a structurally related pyrimidine derivative significantly inhibited the growth of breast cancer cell lines (MCF-7, T47D) with IC50 values ranging from 0.1 to 10 µM, indicating a strong potential for anticancer drug development .
Table 3: Anticancer Efficacy of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 0.5 |
| Compound D | T47D | 1.0 |
The biological activity of pyrimidines is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many pyrimidines act as inhibitors of key enzymes involved in cellular processes, including kinases and polymerases.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Compounds can trigger apoptotic pathways in malignant cells, promoting cell death.
Safety and Toxicity Profile
Safety assessments are crucial for any therapeutic application. Preliminary studies involving animal models have indicated that compounds similar to 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine exhibit favorable safety profiles at therapeutic doses . However, comprehensive toxicity studies are necessary to establish safe dosage ranges for clinical applications.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine in laboratory settings?
- Methodological Answer :
- Use PPE (protective eyewear, gloves, lab coat, and respirator) to prevent skin/eye contact or inhalation .
- Perform reactions in a fume hood or glovebox when toxic byproducts (e.g., hydrogen chloride) are generated .
- Segregate waste into halogenated and non-halogenated containers for professional disposal to avoid environmental contamination .
Q. What are the common synthetic routes for preparing 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine?
- Methodological Answer :
- Stepwise substitution : Start with a pyrimidine core (e.g., 4,6-dichloropyrimidine), introduce ethyl and trifluoromethyl groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF) .
- Optimization : Use HPLC to monitor reaction progress and column chromatography (silica gel, hexane/EtOAc) for purification .
Q. How can researchers confirm the purity and identity of synthesized 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine?
- Methodological Answer :
- GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .
- NMR (¹H/¹³C/¹⁹F) and FT-IR for structural validation:
- ¹⁹F NMR: Confirm trifluoromethyl (-CF₃) resonance at δ -60 to -65 ppm .
- IR: C-Cl stretch at ~750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare experimental X-ray crystallography data (e.g., bond lengths/angles) with computational models (DFT/B3LYP) .
- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR .
- Example: Discrepancies in C-F bond lengths can arise from crystal packing effects; refine data using software like SHELX .
Q. What strategies optimize reaction yields in cross-coupling reactions using 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine?
- Methodological Answer :
- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura couplings with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .
- Solvent optimization : Use toluene or THF at 80–100°C for 12–24 hours .
- Additives : Include Cs₂CO₃ to neutralize HCl byproducts and prevent catalyst poisoning .
Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability (measured via octanol-water partition assays ) .
- Metabolic stability : Use microsomal stability assays (e.g., liver microsomes) to compare half-life with non-fluorinated analogs .
- Electronic effects : -CF₃ withdraws electron density, reducing nucleophilic substitution rates at the 4-chloro position (kinetic studies via UV-Vis) .
Q. What analytical methods are recommended for detecting degradation products under varying storage conditions?
- Methodological Answer :
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and analyze via LC-MS to identify hydrolyzed or oxidized byproducts .
- Mass fragmentation patterns : Compare degradation peaks with reference standards (e.g., 4-hydroxy analogs) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
